Home > Products > Screening Compounds P131079 > N-ArachidonylGABA
N-ArachidonylGABA -

N-ArachidonylGABA

Catalog Number: EVT-14897134
CAS Number:
Molecular Formula: C24H39NO3
Molecular Weight: 389.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(1-oxoeicosa-5,8,11,14-tetraenylamino)butanoic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
Source and Classification

N-Arachidonyl GABA is synthesized from arachidonic acid and GABA through specific enzymatic reactions. It is classified as an acyl amino acid, which encompasses compounds formed by the acylation of amino acids. This classification places N-arachidonyl GABA among other bioactive lipids that have significant roles in signaling pathways within the brain.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-arachidonyl GABA was first reported in 1995. The process involves coupling arachidonic acid anhydride with GABA using iso-butylchloroformate and N-methylmorpholine as coupling agents. The reaction typically yields approximately 80% of the desired product .

The detailed steps include:

  1. Preparation of Arachidonic Acid Anhydride: Arachidonic acid is converted into its anhydride form to enhance reactivity.
  2. Coupling Reaction: The anhydride is reacted with GABA in the presence of iso-butylchloroformate and N-methylmorpholine, facilitating the formation of the amide bond.
  3. Purification: The product is purified using techniques such as thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy to confirm structure and purity.
Chemical Reactions Analysis

Reactions and Technical Details

N-Arachidonyl GABA participates in several biochemical reactions that are crucial for its function:

  1. Hydrolysis: Under physiological conditions, N-arachidonyl GABA can undergo hydrolysis to release arachidonic acid and GABA.
  2. Receptor Interaction: It acts on cannabinoid receptors, particularly CB1 and CB2, modulating neurotransmitter release and synaptic plasticity .
  3. Inhibition of Enzymatic Activity: N-arachidonyl GABA can inhibit fatty acid amide hydrolase, an enzyme responsible for degrading endocannabinoids, thereby enhancing its own signaling effects .
Mechanism of Action

Process and Data

The mechanism by which N-arachidonyl GABA exerts its effects primarily involves:

  • Activation of Cannabinoid Receptors: It binds to cannabinoid receptors, leading to a cascade of intracellular signaling events that modulate neuronal excitability.
  • Calcium Mobilization: The activation of these receptors can result in increased intracellular calcium levels, influencing neurotransmitter release.
  • Inhibition of Neurotransmitter Release: It may inhibit the release of excitatory neurotransmitters such as glutamate while promoting inhibitory signals through GABAergic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Arachidonyl GABA exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
  • Stability: The compound is sensitive to oxidation; thus, it should be handled under inert atmospheres or stored in dark conditions to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for fatty acyl derivatives.
Applications

Scientific Uses

N-Arachidonyl GABA has several potential applications in scientific research:

  • Neuroscience Research: It serves as a tool for studying synaptic transmission mechanisms and the role of endocannabinoids in neurophysiology.
  • Pharmacological Studies: Its effects on cannabinoid receptors make it a candidate for exploring therapeutic avenues in treating neurological disorders such as epilepsy or anxiety.
  • Metabolic Studies: Understanding its synthesis and degradation pathways can provide insights into lipid metabolism and its implications in health and disease.
Introduction to N-ArachidonylGABA in Lipid-Neurotransmitter Conjugates

NA-GABA as a Member of the N-Acyl Amino Acid/Neurotransmitter (NAAN) Family

N-Arachidonyl GABA (NA-GABA) belongs to the structurally diverse class of N-acyl amino acid/neurotransmitter conjugates (NAANs), characterized by the covalent linkage of long-chain fatty acids to neurotransmitter head groups. These endogenous compounds serve as critical signaling molecules at the intersection of lipid metabolism and neural communication. NA-GABA specifically conjugates the omega-6 fatty acid arachidonic acid with γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system [1] [4]. This molecular architecture confers unique biophysical properties: the hydrophobic arachidonoyl tail facilitates membrane embedding, while the polar GABA headgroup enables interactions with hydrophilic targets like receptors and transporters [1].

Over 70 distinct NAAN species have been identified in mammalian tissues, varying by fatty acid chain length (e.g., C16:0 palmitate, C18:1 oleate, C20:4 arachidonate) and neurotransmitter headgroup (e.g., glycine, dopamine, serotonin, GABA). NA-GABA exemplifies this structural diversity, positioning it within a broader signaling network alongside compounds like N-arachidonoyl glycine (NA-Gly) and N-arachidonoyl dopamine (NA-DA) [1] [10]. Unlike classical neurotransmitters, NAANs exhibit low-affinity interactions with multiple target classes. Research indicates NA-GABA modulates:

  • Ion Channels: Voltage-gated calcium channels (particularly T-type)
  • Transporters: Glycine transporter 2 (GLYT2) and GABA transporter 1 (GAT1)
  • Enzymes: Fatty acid amide hydrolase (FAAH) inhibition
  • G Protein-Coupled Receptors (GPCRs): Partial agonism at GPR92/LPA₅ receptors [1] [4]

The amphipathic nature of NA-GABA complicates its pharmacology. At concentrations exceeding its critical micelle concentration (estimated 30–100 µM), non-specific detergent-like effects on membranes may occur. However, studies demonstrating inhibition of GLYT2 (IC₅₀ ~5.5 µM) and FAAH (IC₅₀ ~4.7 µM) at lower concentrations support specific target engagement [1]. Endogenous concentrations of NA-GABA in the brain remain challenging to quantify precisely due to its partitioning into lipid bilayers, though it is consistently detected in targeted lipidomics studies of rodent and bovine neural tissue [4] [6] [10].

Table 1: Structural and Functional Diversity of Select Mammalian NAANs

NAAN SpeciesFatty Acid MoietyNeurotransmitter MoietyPrimary Molecular TargetsReported Effects
NA-GABAArachidonic acid (C20:4)GABAGLYT2, FAAH, T-type Ca²⁺ channels, GPR92/LPA₅Analgesia, neuroprotection, transporter inhibition [1] [4] [7]
N-Arachidonoyl Glycine (NA-Gly)Arachidonic acid (C20:4)GlycineGLYT2, TRPV1 (weak), GPR18, T-type Ca²⁺ channelsAnti-inflammatory, analgesic [1] [10]
N-Arachidonoyl Dopamine (NA-DA)Arachidonic acid (C20:4)DopamineTRPV1, CB1, CB2, T-type Ca²⁺ channelsHyperalgesia modulation, neuroprotection [3] [9]
N-Oleoyl Dopamine (OLDA)Oleic acid (C18:1)DopamineTRPV1, CB1, GPR119Nociception modulation [3]
N-Palmitoyl GABAPalmitic acid (C16:0)GABANot fully characterizedPotential neuromodulatory roles [1]

Evolutionary and Comparative Context: NAANs in Mammalian vs. Invertebrate Systems

The NAAN signaling system demonstrates deep evolutionary conservation, with functionally analogous lipids identified in vertebrates and diverse invertebrate lineages. This widespread phylogenetic distribution underscores their fundamental role in intercellular communication. In mammals, NAANs like NA-GABA are synthesized predominantly via enzymatic conjugation, where arachidonic acid CoA derivatives are coupled to neurotransmitter headgroups (e.g., GABA) by specialized acyltransferases. Degradation occurs primarily via FAAH-mediated hydrolysis or cytochrome P450 oxidation [1] [5].

Invertebrates express structurally similar NAANs and endocannabinoid-like lipids, albeit with variations in tissue distribution and functional specialization:

  • Mollusks: The green mussel (Perna viridis) produces N-acyl ethanolamides (e.g., AEA, OEA, PEA) and 2-AG. Crucially, 2-AG levels are significantly elevated in unattached mussels compared to attached individuals. Experimental elevation of 2-AG via exogenous application potently inhibits byssal thread attachment – a conserved avoidance behavior – suggesting a role for these lipids as endogenous regulators of substrate detachment and exploration. Transcriptomic analyses reveal this is mediated by upregulation of phospholipase C-β (PLC-β, a 2-AG synthase) and downregulation of monoacylglycerol lipase (MAGL, a 2-AG hydrolase) in unattached states [8].
  • Other Invertebrates: Hydra vulgaris (Cnidaria), possessing one of the earliest evolved nervous systems, expresses functional cannabinoid receptors responsive to AEA and 2-AG. The sea urchin Paracentrotus lividus (Echinodermata) and the leech Hirudo medicinalis (Annelida) also contain detectable NAANs and endocannabinoid-like compounds (e.g., PEA) within neural and immune tissues [5] [8].

While mammalian NA-GABA primarily modulates synaptic transmission and neurovascular function, invertebrate NAANs often regulate distinct physiological processes like larval settlement, immune responses, and nocifensive behaviors. For example, exogenous AEA application inhibits byssal attachment in the zebra mussel (Dreissena polymorpha), paralleling the effects of 2-AG in Perna viridis [8]. This functional divergence highlights adaptation of the core NAAN signaling machinery to lineage-specific needs. Key conserved elements include:

  • Synthesis/Inactivation Enzymes: Homologs of FAAH, MAGL, and NAPE-PLD are identifiable in invertebrate genomes [5].
  • Membrane Targets: Ion channels (e.g., TRP channels) remain common targets across phylogeny [1] [8].
  • Amphipathic Signaling Logic: The use of fatty acid-neurotransmitter conjugates as membrane-anchored or diffusible signals is a shared principle [1] [5] [8].

Table 2: Comparative Analysis of NAAN Signaling in Mammalian and Invertebrate Systems

FeatureMammalian SystemsInvertebrate Models (e.g., Mollusks)Evolutionary Implication
Core NAAN StructuresNA-GABA, NA-Gly, NA-DA, OLDA, PEA, OEAAEA, 2-AG, PEA, OEA detectedConservation of core lipid-amine conjugation chemistry
Primary BiosynthesisAcyl-CoA + Neurotransmitter → NAAN (Enzymatic)Similar enzymatic pathways impliedAncient origin of synthetic enzymes
Key Catabolic EnzymesFAAH, MAGL, Cytochrome P450sFAAH-like, MAGL-like activity demonstratedConservation of metabolic control mechanisms
Physiological RolesNeurotransmission modulation, neuroprotection, analgesia, vasoregulationRegulation of settlement/attachment, immune function, nociceptionDivergence in system-level functions adapted to ecological niches
Molecular TargetsGPCRs (CB1, CB2, GPRs), Ion Channels (TRPV, T-type Ca²⁺), Transporters (GLYT2, GAT)TRP channels, implied GPCR-like targets, effects on NO/cGMPConservation of membrane protein targets

Functional Roles and Signaling Mechanisms of NA-GABA

Beyond its classification within the NAAN family, NA-GABA exhibits distinct neuroprotective and cerebrovascular activities in mammalian systems. In a rat model of permanent focal cerebral ischemia (Middle Cerebral Artery Occlusion, MCAO), administration of NA-GABA (2 mg/kg/day, i.p.) for 6–12 days yielded significant protective effects:

  • Reduced Neuronal Degeneration: Enhanced preservation of neuronal and glial cell integrity in the ischemic penumbra, characterized by restored cytoplasmic and nuclear ultrastructure.
  • Attenuated Edema and Thrombosis: Marked reduction in brain tissue swelling and microvascular stasis.
  • Inhibition of Lipofuscin Accumulation: Significant decrease in lipofuscin (a biomarker of oxidative damage and neurodegeneration) in both cerebral hemispheres compared to untreated ischemic controls [7].

Parallel studies in global transient ischemia models revealed that NA-GABA enhances cerebral blood flow (CBF), a critical determinant of recovery after ischemic insults. This cerebrovascular effect was significantly more pronounced than that induced by prostaglandin E₂ (PGE₂) and comparable to the calcium channel blocker nimodipine. Crucially, NA-GABA increased CBF only in ischemic animals, not in normoxic controls, suggesting its activity is specifically triggered under pathological conditions [7].

Mechanistically, these effects involve interactions beyond classical GABA receptors:

  • GABA Receptor-Independent Pathways: The neuroprotective and vasoactive effects of NA-GABA are not blocked by the selective GABAA receptor antagonist bicuculline, indicating actions distinct from direct GABAA receptor activation [7].
  • Putative COX-2 Metabolite: Evidence suggests NA-GABA may be metabolized by cyclooxygenase-2 (COX-2) into a conjugate with prostaglandin E₂ (PGE₂-GABA). This metabolite exhibits even more potent cerebrovascular activity than the parent NA-GABA molecule, particularly in enhancing post-ischemic CBF [7].
  • Interaction with GABAergic Vascular System: NA-GABA and PGE₂-GABA likely engage a proposed "GABAergic vascular system" within the brain, modulating vascular tone and endothelial function via undefined receptors or transporters on cerebrovascular cells [7].

These findings position endogenous NA-GABA as a protective mediator mobilized during metabolic stress, potentially acting as a homeostatic regulator of cerebral perfusion and neuronal survival following ischemic insults.

Table 3: Neuroprotective and Cerebrovascular Effects of NA-GABA in Cerebral Ischemia Models

Effect ParameterNA-GABA (2 mg/kg/day)PGE₂-GABA (2 mg/kg/day)Control (Ischemia)Key Mechanism Implicated
Neuronal Structural IntegritySignificant restorationSignificant restorationSevere degenerationCellular repair/anti-apoptotic effects
Brain Tissue EdemaMarked reductionMarked reductionSevere edemaImproved vascular integrity?
Microvascular ThrombosisAttenuatedAttenuatedPrevalentAnti-aggregatory effects?
Lipofuscin AccumulationSignificantly decreasedSignificantly decreasedMarkedly increasedReduced oxidative stress?
Cerebral Blood Flow (CBF)Increased post-ischemiaSuperior increaseSeverely reducedActivation of cerebrovascular GABA system

Comprehensive List of Compounds Mentioned:

  • N-Arachidonyl GABA (NA-GABA)
  • N-Arachidonoyl Glycine (NA-Gly)
  • N-Arachidonoyl Dopamine (NA-DA)
  • N-Oleoyl Dopamine (OLDA)
  • N-Palmitoyl GABA
  • Anandamide (AEA, N-arachidonoyl ethanolamide)
  • 2-Arachidonoylglycerol (2-AG)
  • N-Oleoylethanolamide (OEA)
  • N-Palmitoylethanolamide (PEA)
  • Prostaglandin E₂-GABA conjugate (PGE₂-GABA)
  • N-Stearoyl Dopamine (STERDA)
  • N-Palmitoyl Dopamine (PALDA)

Properties

Product Name

N-ArachidonylGABA

IUPAC Name

4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+

InChI Key

JKUDIEXTAYKJNX-CGRWFSSPSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.